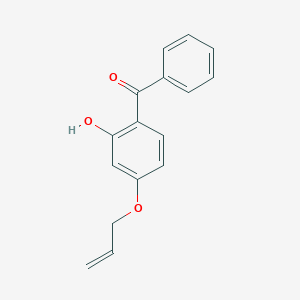

4-Allyloxy-2-hydroxybenzophénone

Vue d'ensemble

Description

4-Allyloxy-2-hydroxybenzophenone (AHB) is a chemical compound with the molecular formula C16H14O3 . It is used as a copolymerizable UV absorber .

Synthesis Analysis

AHB can be grafted onto polypropylene (PP) via melt grafting to improve its electrical properties . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied, and the optimal grafting conditions were determined .Molecular Structure Analysis

The linear formula of AHB is H2C=CHCH2OC6H3(OH)COC6H5 . It has a molecular weight of 254.28 .Chemical Reactions Analysis

In a study, AHB was grafted onto PP via melt grafting to improve its electrical properties . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .Physical and Chemical Properties Analysis

AHB has a molecular weight of 254.28 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Isolation de câbles à courant continu haute tension (HVDC)

AHB a été utilisé pour améliorer les propriétés électriques du polypropylène (PP), un matériau prometteur pour l'isolation des câbles HVDC écologiques . L'AHB, avec ses groupes fonctionnels polaires et sa structure conjuguée, a été greffé sur le PP par greffage en fusion . Ce processus a effectivement inhibé l'accumulation de charges d'espace et amélioré la résistivité volumique et la résistance à la rupture en courant continu du PP greffé .

Développement de matériaux isolants polymères respectueux de l'environnement

Le greffage réussi de l'AHB sur le PP fournit des idées utiles pour la conception et le développement de matériaux isolants polymères respectueux de l'environnement pour les applications HVDC . Le PP greffé a présenté la résistivité volumique et la résistance à la rupture en courant continu les plus élevées lorsque le rendement du greffage était de 0,73 % .

Étalon analytique

L'AHB est utilisé comme étalon analytique dans la recherche scientifique . Il est adapté aux techniques telles que la chromatographie liquide haute performance (HPLC) et la chromatographie en phase gazeuse (GC) .

Synthèse de médicaments

La 4-hydroxybenzophénone, un composé structurellement similaire à l'AHB, est utilisée comme intermédiaire pour la synthèse de médicaments . Il est plausible que l'AHB puisse avoir des applications similaires.

Cosmétiques et matériaux d'emballage alimentaire

Encore une fois, la 4-hydroxybenzophénone, un composé structurellement similaire à l'AHB, est largement utilisée dans les cosmétiques comme le rouge à lèvres, les crèmes pour le visage, les shampooings et les matériaux d'emballage alimentaire . L'AHB pourrait potentiellement être utilisé dans des applications similaires.

Applications de traitement du signal optique

La 4-hydroxybenzophénone s'est avérée jouer un rôle majeur dans les applications de traitement du signal optique en raison de son coefficient d'absorption non linéaire du troisième ordre

Mécanisme D'action

Target of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system tissues.

Mode of Action

It’s known that the compound has polar functional groups and a conjugated structure . These properties could allow it to interact with biological molecules in its target tissues, leading to the observed irritant effects .

Pharmacokinetics

Given its irritant properties, it’s likely that the compound can be absorbed through the skin and mucous membranes .

Result of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound can alter cellular function in its target tissues, leading to inflammation and irritation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Allyloxy-2-hydroxybenzophenone. For instance, temperature can affect the grafting yield of the compound . Specifically, excessive temperatures can lead to enhanced homopolymerization, which competes with the grafting reaction and increases chain termination due to increased macroradical activity . Thus, when the temperature exceeded 200°C and continued to increase, the grafting yield decreased .

Safety and Hazards

Orientations Futures

The use of AHB in the development of new eco-friendly insulation materials to replace traditional cross-linked polyethylene (XLPE) is a promising future direction . This is particularly relevant in the context of HVDC applications, where the development of new eco-friendly insulation materials is urgently needed .

Analyse Biochimique

Biochemical Properties

It is known that the compound contains polar functional groups and a conjugated structure

Cellular Effects

The effects of 4-Allyloxy-2-hydroxybenzophenone on cells and cellular processes have not been extensively studied. It has been grafted onto polypropylene to improve its electrical properties, suggesting that it may influence cell function in some way

Molecular Mechanism

It is known that the compound can be grafted onto polypropylene, suggesting that it may interact with biomolecules in some way

Temporal Effects in Laboratory Settings

It has been used in the development of high-voltage direct current (HVDC) cable insulation, suggesting that it may have long-term effects on cellular function

Propriétés

IUPAC Name |

(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIBGFELWPEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062510 | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-87-3 | |

| Record name | 4-(Allyloxy)-2-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

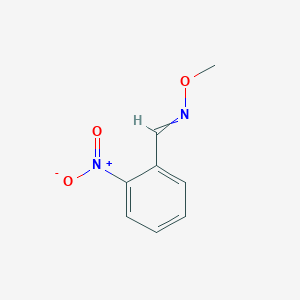

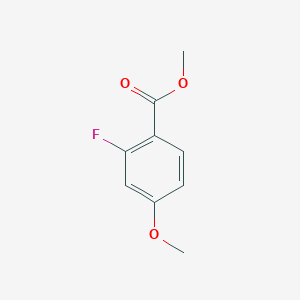

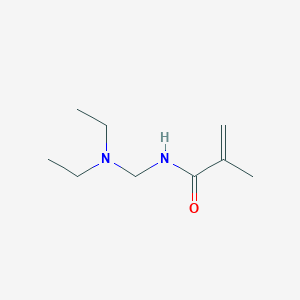

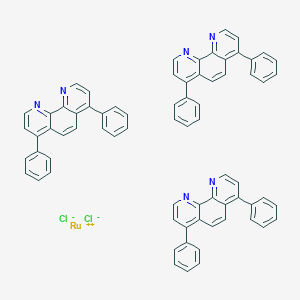

Feasible Synthetic Routes

Q1: What are the primary applications of 4-Allyloxy-2-hydroxybenzophenone (AHB) in material science?

A1: AHB is primarily used as a UV absorber and stabilizer in various polymers. Its allyl group allows for grafting onto polymer chains, enhancing its compatibility and long-term performance. Research demonstrates its effectiveness in improving the UV resistance of Ethylene-Vinyl Acetate (EVA) copolymer [] and Polypropylene (PP) [], making them suitable for applications like high-voltage DC cables and outdoor materials.

Q2: How does incorporating AHB into a polymer matrix affect its mechanical properties?

A2: The impact of AHB on mechanical properties depends on the specific polymer and its concentration. Studies on EVA show that incorporating AHB increases breaking elongation but decreases tensile strength []. This suggests that AHB might increase the material's flexibility while slightly compromising its rigidity.

Q3: Can you describe the mechanism by which AHB provides UV protection to materials?

A3: AHB belongs to the benzophenone family of UV absorbers. These molecules absorb UV radiation, particularly in the UV-A and UV-B range, and dissipate the absorbed energy as heat through molecular vibrations. This process prevents the UV radiation from breaking down the polymer chains, thus protecting the material from degradation and extending its lifespan.

Q4: What analytical techniques are commonly employed to characterize AHB and its incorporation into polymers?

A4: Several techniques are used to study AHB and its effects on polymers. Fourier Transform Infrared Spectroscopy (FT-IR) helps identify the characteristic functional groups of AHB and confirm its presence in the polymer matrix []. UV-Visible Spectroscopy assesses the UV absorption properties of the modified material. Additionally, techniques like Field Emission Scanning Electron Microscopy (FESEM) [] can be used to examine the morphology of materials containing AHB.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.